6-Ethynyl-2-azaspiro[3.3]heptane

Lipophilicity Regioisomer comparison CNS drug design

6-Ethynyl-2-azaspiro[3.3]heptane (CAS 2383936-47-6, MW 121.18 Da, C₈H₁₁N) is a saturated spirocyclic secondary amine belonging to the 2-azaspiro[3.3]heptane family — a class widely validated as conformationally restricted bioisosteres of piperidine in drug discovery. The scaffold features two four-membered rings sharing a single quaternary spiro-carbon, with the nitrogen atom positioned in the 2-aza ring and a terminal ethynyl substituent at the 6-position of the cyclobutane ring.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
Cat. No. B12936861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-2-azaspiro[3.3]heptane
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC#CC1CC2(C1)CNC2
InChIInChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2
InChIKeyMSXFBTCQSLYCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-2-azaspiro[3.3]heptane – A Terminal-Alkyne-Functionalized sp³-Rich Spirocyclic Amine Building Block for Medicinal Chemistry Procurement


6-Ethynyl-2-azaspiro[3.3]heptane (CAS 2383936-47-6, MW 121.18 Da, C₈H₁₁N) is a saturated spirocyclic secondary amine belonging to the 2-azaspiro[3.3]heptane family — a class widely validated as conformationally restricted bioisosteres of piperidine in drug discovery [1]. The scaffold features two four-membered rings sharing a single quaternary spiro-carbon, with the nitrogen atom positioned in the 2-aza ring and a terminal ethynyl substituent at the 6-position of the cyclobutane ring. Computed physicochemical properties include a LogP of 0.57, a predicted pKa of 10.71 ± 0.40 for the conjugate acid, an Fsp³ of 0.75, zero rotatable bonds, and a polar surface area of 12 Ų [2]. This compound is supplied as a free-base building block (typical purity ≥98%) and is also available as the hydrochloride salt (CAS 2920390-49-2) and the N-Boc-protected derivative (CAS 1809337-33-4), enabling diverse synthetic entry points .

Why 6-Ethynyl-2-azaspiro[3.3]heptane Cannot Be Replaced by Generic Azaspiro[3.3]heptane Building Blocks in Procurement Specifications


The 2-azaspiro[3.3]heptane scaffold family exhibits stark regioisomeric differentiation: the 2-aza isomer diverges from the 1-aza isomer in lipophilicity, metabolic stability, and exit-vector geometry, while substitution at the 6-position (ethynyl vs. H, oxo, chloro, or Boc-protected variants) dictates the compound's synthetic utility, hydrogen-bonding capacity, and downstream derivatization pathways [1]. Critically, N-linked 2-azaspiro[3.3]heptanes increase experimental logD₇.₄ by +0.2 to +0.5 log units relative to the parent piperidine — the opposite direction of the lipophilicity shift observed with 2-oxa-6-azaspiro[3.3]heptane analogues (ΔlogD₇.₄ = −0.17 to −0.75) — meaning that even within the spiro[3.3]heptane class, heteroatom identity and substitution pattern produce quantitatively distinct physicochemical profiles that cannot be assumed interchangeable [2]. Generic substitution therefore risks altering molecular properties in ways that undermine lead optimization campaigns.

6-Ethynyl-2-azaspiro[3.3]heptane – Quantitative Comparator-Based Evidence for Scientific Selection


Lipophilicity Differentiation: 6-Ethynyl-2-azaspiro[3.3]heptane (LogP 0.57) vs. 6-Ethynyl-1-azaspiro[3.3]heptane (LogP 0.45)

The 2-aza regioisomer (6-ethynyl-2-azaspiro[3.3]heptane) exhibits a computed LogP of 0.57, which is 0.12 log units higher than its 1-aza counterpart (6-ethynyl-1-azaspiro[3.3]heptane, LogP = 0.45, CAS 2287287-60-7) [1]. This ΔLogP of +0.12 places the 2-aza scaffold closer to the optimal lipophilicity range for oral bioavailability (LogP 1–3) while retaining sufficient polarity for aqueous solubility. Both isomers share identical molecular formula (C₈H₁₁N), molecular weight (121.18 Da), and Fsp³ (0.75), isolating the nitrogen position as the sole structural variable responsible for the observed lipophilicity difference . In the broader context of matched-pair analyses, N-linked 2-azaspiro[3.3]heptanes consistently increase experimental logD₇.₄ by +0.2 to +0.5 units relative to the corresponding piperidines, whereas 2-oxa-6-azaspiro[3.3]heptanes decrease logD₇.₄ by −0.17 to −0.75, demonstrating that the 2-aza scaffold occupies a distinct and predictable lipophilicity space [2].

Lipophilicity Regioisomer comparison CNS drug design Permeability optimization

Scaffold Rigidity and sp³ Fraction: 6-Ethynyl-2-azaspiro[3.3]heptane vs. Piperidine-Based Building Blocks

6-Ethynyl-2-azaspiro[3.3]heptane possesses zero rotatable bonds and an Fsp³ of 0.75, reflecting a completely conformationally restricted, saturated scaffold [1]. In contrast, the piperidine ring — the classical bioisostere it is designed to replace — has a lower Fsp³ (0.83 for N-methylpiperidine) but possesses conformational flexibility due to chair-flipping. The spirocyclic junction locks both four-membered rings into a rigid orthogonal geometry, pre-organizing the exit vectors of the amine (position 2) and the ethynyl group (position 6) in a fixed spatial relationship [2]. Experimental pKa measurements on model 2-azaspiro[3.3]heptane amides show that the basicity of the 2-aza nitrogen (pKa ≈ 11.3 for the conjugate acid of the model 56·HCl) is nearly identical to that of piperidine (pKa ≈ 11.2 for 55·HCl) and the 1-aza isomer (pKa ≈ 11.4 for 1·HCl), indicating that the conformational restriction is achieved without altering the amine's protonation state at physiological pH [3]. This rigidity has been associated with reduced entropic binding penalties: in one matched-pair analysis, a 2,6-diazaspiro[3.3]heptane analogue showed a 3-fold improvement in target binding affinity compared to the flexible piperazine parent [4].

Conformational restriction Fsp³ Bioisostere design Entropic binding penalty

Metabolic Stability Differentiation: 2-Azaspiro[3.3]heptane vs. 1-Azaspiro[3.3]heptane Scaffolds in Human Liver Microsomes

In a head-to-head comparison of model amide derivatives bearing the 2-azaspiro[3.3]heptane scaffold (compound 58) and the 1-azaspiro[3.3]heptane scaffold (compound 59), human liver microsome (HLM) intrinsic clearance (CL_int) values were 53 μL min⁻¹ mg⁻¹ and 32 μL min⁻¹ mg⁻¹, respectively, with corresponding half-lives of 31 min (2-aza 58) and 52 min (1-aza 59) [1]. The piperidine parent compound (57) showed substantially lower clearance (CL_int = 14 μL min⁻¹ mg⁻¹). This data establishes that 1-azaspiro[3.3]heptane is approximately 1.7-fold more metabolically stable than 2-azaspiro[3.3]heptane (t½ ratio = 52/31 = 1.68) in this model system. Importantly, both spirocyclic scaffolds showed reduced metabolic stability relative to piperidine in this specific amide context; however, independent studies on the unsubstituted scaffolds report that heteroatom-substituted spiro[3.3]heptanes generally exhibit a trend toward higher metabolic stability compared to their cyclohexane analogues, indicating that metabolic outcomes are highly context-dependent on the full molecular structure [2].

Metabolic stability Hepatic clearance Human liver microsomes Regioisomer comparison

Terminal Alkyne Reactivity: 6-Ethynyl-2-azaspiro[3.3]heptane vs. Non-Alkynylated 2-Azaspiro[3.3]heptane Building Blocks

The terminal ethynyl group at the 6-position of 6-ethynyl-2-azaspiro[3.3]heptane enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed Sonogashira cross-coupling reactions — transformations that are not accessible to the parent scaffold 2-azaspiro[3.3]heptane (CAS 665-04-3, MW 97.16 Da) or to 6-substituted analogues lacking alkynyl functionality (e.g., 6-chloro-, 6-hydroxy-, or 6-oxo-2-azaspiro[3.3]heptane derivatives) [1]. The ethynyl group constitutes a bona fide 'exit vector' orthogonal to the amine, enabling the modular assembly of 1,2,3-triazole-linked conjugates and spirocyclic compound libraries with a defined distance and geometry between the spirocyclic core and the appended moiety. While the 1-aza regioisomer (6-ethynyl-1-azaspiro[3.3]heptane) also possesses a terminal alkyne, the geometric relationship between the alkyne and the basic amine differs: in the 2-aza isomer the nitrogen and the ethynyl-bearing carbon are in different four-membered rings, whereas in the 1-aza isomer both are in the same ring system, producing distinct exit-vector geometries that affect the spatial orientation of substituents in the final conjugated products [2]. In the model bupivacaine analogue study, incorporation of the 1-azaspiro[3.3]heptane scaffold into the drug structure yielded a patent-free analogue with nanomolar potency at the sodium channel target, demonstrating that the ethynyl handle can be used to append pharmacophoric elements while retaining biological activity [3].

Click chemistry CuAAC Sonogashira coupling Bioconjugation Library synthesis

Free Base vs. N-Boc-Protected Form: Predicted pKa and Molecular Weight Differentiation for Orthogonal Synthetic Strategies

6-Ethynyl-2-azaspiro[3.3]heptane (free base, MW 121.18 Da, predicted pKa 10.71 ± 0.40) and its N-Boc-protected derivative, tert-butyl 6-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1809337-33-4, MW 221.30 Da, predicted pKa −1.32 ± 0.40), present two chemically distinct forms of the same scaffold with orthogonal reactivity profiles . The free base is a nucleophilic secondary amine that can undergo alkylation, acylation, reductive amination, and sulfonylation, while the N-Boc derivative protects the nitrogen, enabling transformations at the ethynyl group (CuAAC, Sonogashira) without competing amine reactivity. The pKa differential of approximately 12 log units between the two forms means that under physiological or mildly acidic conditions, the free base is >99.9% protonated (calculated Henderson-Hasselbalch fraction at pH 7.4: ~99.95%), whereas the N-Boc form remains neutral and non-basic, affecting solubility, permeability, and protein-binding profiles when incorporated into larger molecular constructs . For comparison, the hydrochloride salt (CAS 2920390-49-2, MW 157.64 Da) offers a third procurement option with guaranteed stoichiometric protonation and typically improved crystallinity and long-term storage stability .

Protecting group strategy pKa differentiation Synthetic intermediate selection Orthogonal reactivity

6-Ethynyl-2-azaspiro[3.3]heptane – Evidence-Backed Application Scenarios for Scientific Procurement


Piperidine Bioisostere Replacement in Central Nervous System (CNS) Drug Discovery Programs Requiring Conformational Restriction

When a lead series contains a piperidine ring and the medicinal chemistry objective is to improve binding affinity through conformational pre-organization without altering amine basicity, 6-ethynyl-2-azaspiro[3.3]heptane serves as a direct building block. The scaffold's pKa (~10.7) is within 0.5 units of piperidine (pKa ~11.2), ensuring comparable protonation at physiological pH, while the Fsp³ of 0.75, zero rotatable bonds, and rigid orthogonal ring geometry reduce the conformational entropy penalty upon target binding [1]. The modestly elevated LogP of 0.57 (vs. 0.45 for the 1-aza isomer) may provide a slight permeability advantage for CNS targets [2]. The terminal alkyne can be used to introduce a triazole-linked pharmacophore via CuAAC in the final synthetic step, enabling late-stage diversification of a CNS-focused compound library [3].

DNA-Encoded Library (DEL) Construction Leveraging Dual Orthogonal Handles

In DEL synthesis, building blocks with two orthogonal reactive handles are highly valued for enabling on-DNA diversification. 6-Ethynyl-2-azaspiro[3.3]heptane provides an amine handle (for acylation or sulfonylation onto the DNA headpiece) and a terminal alkyne (for subsequent on-DNA CuAAC with azide-containing diversity elements). The rigid spirocyclic core ensures that the distance and angular relationship between the DNA attachment point and the diversity element is fixed, which improves the interpretability of structure-activity relationships (SAR) emerging from DEL selections [1]. The 2-aza scaffold is preferred over the 1-aza isomer in this context due to its documented prevalence in the patent literature (>500 patents featuring 2-azaspiro[3.3]heptanes reported as of 2023), providing a richer IP landscape for hit triage [2].

Fragment-Based Drug Discovery (FBDD) with sp³-Rich Fragment Libraries

Fragment libraries enriched in sp³ character (Fsp³ ≥ 0.70) are increasingly favored to escape the 'flatland' of traditional aromatic fragment collections. 6-Ethynyl-2-azaspiro[3.3]heptane (MW 121 Da, Fsp³ 0.75, 9 heavy atoms, LogP 0.57) falls within the 'rule of three' guidelines for fragment screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its single hydrogen-bond donor and acceptor, combined with the terminal alkyne, provide a defined pharmacophoric pattern for initial fragment hits, while the alkyne enables rapid fragment growing via click chemistry. Heteroatom-substituted spiro[3.3]heptanes have been shown to exhibit higher aqueous solubility than their cyclohexane analogues, which is advantageous for fragment screening at high concentrations (typically 0.5–2 mM in biochemical assays) [2].

Metabolic Stability Tuning via Regioisomeric Scaffold Selection in Lead Optimization

During lead optimization, when metabolic soft spots are identified in the piperidine or azaspiro[3.3]heptane region of a lead molecule, the choice between the 2-aza and 1-aza scaffold becomes a critical decision point. Head-to-head HLM data on model amide derivatives demonstrate that the 2-azaspiro[3.3]heptane scaffold is cleared approximately 1.7-fold faster than the 1-aza isomer (CL_int = 53 vs. 32 μL min⁻¹ mg⁻¹; t½ = 31 vs. 52 min) [1]. This quantitative difference allows medicinal chemists to prospectively select the 2-aza scaffold (via procurement of 6-ethynyl-2-azaspiro[3.3]heptane) when faster systemic clearance is desirable (e.g., for locally acting or rapidly eliminated therapeutics) or to benchmark both regioisomers in parallel to empirically determine the optimal PK profile. The ethynyl group further enables metabolic stabilization through steric shielding of the cyclobutane ring or through introduction of polarity via triazole formation [2].

Quote Request

Request a Quote for 6-Ethynyl-2-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.